N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-chloro-4-fluorobenzamide
Description
This compound is a benzamide derivative featuring a tetrazole ring substituted with a 2-amino-2-oxoethyl group and a 5-oxo-4,5-dihydro-1H-tetrazol-1-yl moiety. The aromatic phenyl ring is further substituted with chloro and fluoro groups at positions 2 and 4, respectively.
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2-chloro-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN6O3/c17-13-7-9(18)1-6-12(13)15(26)20-10-2-4-11(5-3-10)24-16(27)23(21-22-24)8-14(19)25/h1-7H,8H2,(H2,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEZJVHFIOUKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)N3C(=O)N(N=N3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-chloro-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with Phenyl Group: The tetrazole derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of the Benzamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide serves as a scaffold for developing new drugs aimed at specific diseases. Its structural features allow for modifications that can enhance biological activity against various targets:
- Antifungal Activity : Research has shown that derivatives of this compound exhibit antifungal properties, particularly against strains such as Candida albicans and Rhodotorula mucilaginosa. Some derivatives have demonstrated greater efficacy than traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
- Anticancer Properties : Studies indicate that compounds derived from pyridine-3-sulfonamides can inhibit carbonic anhydrase isozymes and exhibit anticancer activity. These compounds have been evaluated for their ability to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
Biochemical Tools
In biochemistry, N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide is utilized as a biochemical tool in proteomics. Its ability to interact with various biological targets makes it suitable for studying protein-ligand interactions and enzyme inhibition mechanisms.
Drug Development
The compound has been investigated for its role in drug development processes, particularly in creating selective inhibitors for specific enzymes related to metabolic diseases. For instance, it has been noted for its potential as an inhibitor of tissue non-specific alkaline phosphatase (TNAP), which is implicated in various pathological conditions including vascular calcification and osteoarthritis .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide | Pyridine ring with sulfonamide and hydrazine | Tert-butyl enhances lipophilicity | Antifungal, anticancer |
| 6-Hydrazinopyridine-3-sulfonamide | Similar pyridine and sulfonamide structure | Lacks tert-butyl group | Varies in biological activity |
| N-(4-methylphenyl)-6-hydrazinopyridine-3-sulfonamide | Contains an aromatic substituent | Different biological profile | Antibacterial activity |
Case Study 1: Antifungal Efficacy
A study published in Molecules highlighted the synthesis of various pyridine-3-sulfonamides, including N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide, which were tested against fungal strains. The results indicated that certain derivatives exhibited superior antifungal activity compared to conventional treatments, suggesting their potential as new therapeutic agents .
Case Study 2: Cancer Research
In another investigation focused on anticancer properties, derivatives of N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide were assessed for their effects on cancer cell proliferation. The findings demonstrated significant inhibition of cell growth in specific cancer lines, supporting further exploration into their use as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Tetrazole vs. Triazole Derivatives
The tetrazole core in the target compound differentiates it from triazole analogs (e.g., compounds [7–9] in ). Triazoles exhibit tautomerism (thione ↔ thiol), confirmed by IR spectra lacking S-H stretches (~2500–2600 cm⁻¹) and showing C=S vibrations (1247–1255 cm⁻¹) . In contrast, the tetrazole ring in the target compound likely displays distinct spectral features, such as N-H stretches (~3150–3319 cm⁻¹) and C=O vibrations from the 5-oxo group.
Halogenated Benzamide Derivatives The 2-chloro-4-fluorobenzamide moiety aligns with agrochemicals like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), which inhibits carotenoid biosynthesis . The target compound’s chloro and fluoro substituents may enhance lipophilicity and target binding compared to non-halogenated analogs (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide in ), which exhibit fluorescence properties but lack heterocyclic complexity .
Physicochemical and Spectroscopic Properties
Computational and Structural Analysis
For example, the tetrazole’s electron-deficient nitrogen atoms may engage in hydrogen bonding, akin to triazole derivatives’ interactions in enzyme pockets .
Biological Activity
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-chloro-4-fluorobenzamide is a complex organic compound that exhibits a variety of biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClF₁N₆O₄ |
| Molecular Weight | 386.3 g/mol |
| CAS Number | 1396881-25-6 |
The compound features a tetrazole ring, which is often associated with diverse pharmacological properties, including enzyme inhibition and modulation of various biological pathways.
Antimicrobial Activity
Research has indicated that compounds containing tetrazole moieties possess significant antimicrobial properties. For instance, a study demonstrated that derivatives of tetrazole exhibited potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
In vitro tests on this compound have shown promising results against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable investigation focused on the structure-activity relationship (SAR) of related tetrazole derivatives, revealing that modifications in the phenyl ring significantly enhanced cytotoxicity against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) .
Case Study: Cytotoxicity Evaluation
A comparative study assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicated an IC₅₀ value of approximately 10 µM, highlighting its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways and the downregulation of cyclooxygenase (COX) enzymes. This mechanism aligns with findings from studies on similar compounds in the tetrazole class .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-chloro-4-fluorobenzamide?
- Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective for forming amide bonds between carboxylic acid derivatives and amines. A similar benzamide compound was synthesized by reacting 4-chloroaniline with a methoxy-methylbenzamide precursor under reflux, followed by purification via recrystallization . Key steps include monitoring reaction progress with TLC and confirming product purity via IR, ¹H-NMR, and elemental analysis.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, tetrazole ring vibrations).
- ¹H-NMR : Confirms proton environments (e.g., aromatic protons, NH₂ groups).
- Elemental Analysis : Validates empirical formula.
- Fluorescence Spectroscopy : Measures emission properties (e.g., λex = 340 nm, λem = 380 nm) under optimized conditions (pH 5, 25°C) .
Q. How do solvent and pH influence the fluorescence properties of this compound?
- Answer : Polar aprotic solvents (e.g., DMSO) enhance fluorescence intensity due to reduced quenching. Optimal fluorescence is observed at pH 5, likely due to protonation/deprotonation effects on the tetrazole and amide groups. Acidic or alkaline conditions outside pH 4–7 may reduce intensity by altering electronic transitions .
Advanced Research Questions
Q. How can reaction yields be improved in multi-step syntheses involving tetrazole and benzamide moieties?
- Answer :
- Catalyst Optimization : Use phase-transfer catalysts (e.g., benzyltributylammonium bromide) to enhance interfacial reactions .
- Solvent Selection : High-polarity solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Reflux conditions (e.g., 80°C in ethanol) increase reaction rates while minimizing side products .
- Purification : Column chromatography or recrystallization from ethanol removes impurities.
Q. What strategies resolve contradictions in fluorescence data across different studies?
- Answer : Systematic validation is critical:
- Parameter Standardization : Fix variables like solvent, temperature, and excitation wavelength.
- Binding Constant Analysis : Use Stern-Volmer plots to quantify quenching effects from contaminants.
- Comparative Studies : Replicate conflicting experiments under identical conditions. For example, fluorescence intensity discrepancies may arise from trace metal ions or pH variations .
Q. How can computational methods aid in predicting the biological activity of this compound?
- Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes with tetrazole-binding pockets).
- QSAR Modeling : Correlate structural features (e.g., electron-withdrawing Cl/F substituents) with activity data from analogs.
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Answer :
- Reagent Compatibility : Replace DCC (toxic) with water-soluble carbodiimides (e.g., EDC) for safer large-scale use.
- Purification Bottlenecks : Switch from recrystallization to flash chromatography for faster throughput.
- Stability Testing : Assess degradation under stress conditions (e.g., heat, light) to optimize storage (dry, inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
